![molecular formula C10H12F9NO4S B13417483 Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester CAS No. 67584-63-8](/img/structure/B13417483.png)
Glycine, N-ethyl-N-[(nonafluorobutyl)sulfonyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate: is a chemical compound with the molecular formula C10H12F9NO4S. It is known for its unique properties due to the presence of a nonafluorobutyl group, which imparts significant hydrophobicity and chemical stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate typically involves the reaction of glycine derivatives with nonafluorobutyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods: Industrial production methods for ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The nonafluorobutyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays due to its unique chemical properties.
Medicine: Explored for its potential as a drug delivery agent due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate involves its interaction with molecular targets through hydrophobic interactions and hydrogen bonding. The nonafluorobutyl group enhances its ability to interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function and activity .
Comparación Con Compuestos Similares
- Ethyl N-ethyl-N-[(trifluoromethyl)sulphonyl]glycinate
- Ethyl N-ethyl-N-[(pentafluoroethyl)sulphonyl]glycinate
- Ethyl N-ethyl-N-[(heptafluoropropyl)sulphonyl]glycinate
Comparison: Ethyl N-ethyl-N-[(nonafluorobutyl)sulphonyl]glycinate is unique due to the length and fluorination of its nonafluorobutyl group, which imparts greater hydrophobicity and chemical stability compared to its shorter-chain analogs. This makes it particularly useful in applications requiring high stability and hydrophobicity .
Propiedades
Número CAS |
67584-63-8 |
|---|---|
Fórmula molecular |
C10H12F9NO4S |
Peso molecular |
413.26 g/mol |
Nombre IUPAC |
ethyl 2-[ethyl(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyl)amino]acetate |
InChI |
InChI=1S/C10H12F9NO4S/c1-3-20(5-6(21)24-4-2)25(22,23)10(18,19)8(13,14)7(11,12)9(15,16)17/h3-5H2,1-2H3 |
Clave InChI |
FUWUVCJRFPBKEF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC(=O)OCC)S(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(tridecafluorohexyl)sulfonyl]amino]-](/img/structure/B13417402.png)
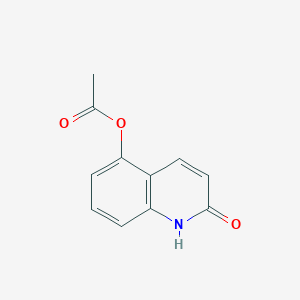

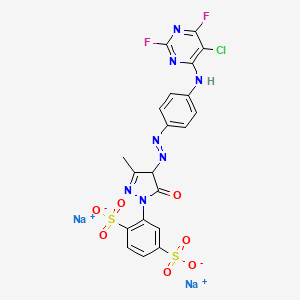
![(4R,4aR,5S,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-ol](/img/structure/B13417418.png)
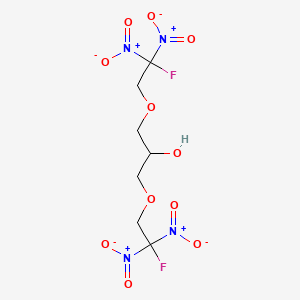
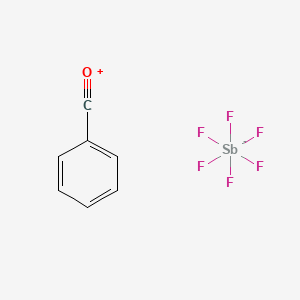
![N-Methyl-N-[2-(methylamino)ethyl]aniline Hydrochloride](/img/structure/B13417439.png)
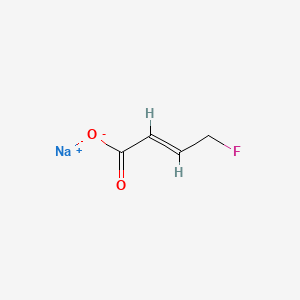


![(1R,2R,3R,11S,12S,14R,26R)-5,6',12,22-tetrahydroxy-6,7'-dimethoxy-7,21,30-trimethylspiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15(23),16(20),21-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-27-one](/img/structure/B13417473.png)
![Propanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]-, (R)-(9CI)](/img/structure/B13417475.png)
